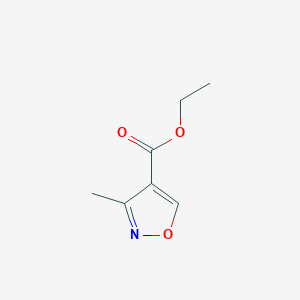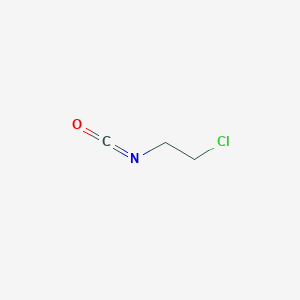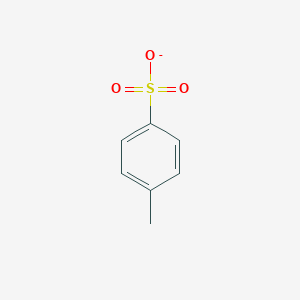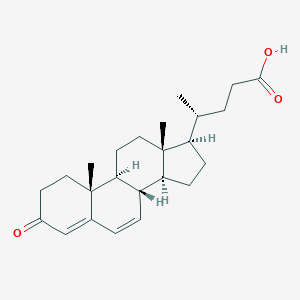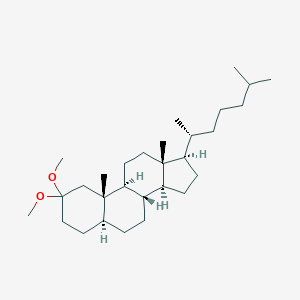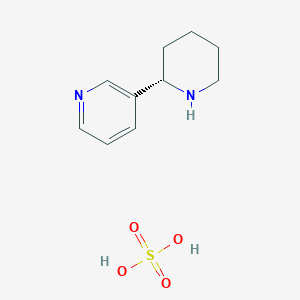![molecular formula C13H16NO4PS2 B104303 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 15863-65-7](/img/structure/B104303.png)
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 and has since been studied extensively for its potential as a therapeutic agent.
Wirkmechanismus
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione acts by inhibiting the Menin-MLL protein-protein interaction, which is essential for the development of leukemia and other types of cancer. This interaction is involved in the regulation of gene expression, and inhibition of this interaction leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes.
Biochemische Und Physiologische Effekte
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been shown to have a significant impact on the biochemical and physiological processes involved in cancer development. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to decrease the expression of oncogenes and increase the expression of tumor suppressor genes, leading to a decrease in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is its specificity for the Menin-MLL protein-protein interaction, which makes it a promising candidate for further development as a therapeutic agent. However, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab. Additionally, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research involving 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. One potential area of study is the development of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione analogs with improved solubility and stability. Another area of study is the testing of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, which could lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves multiple steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-methoxypropene to form the key intermediate, isoindole-1,3-dione. This intermediate is then reacted with a phosphine-thioester to form 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. The entire process is complex and requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been extensively studied for its potential as a therapeutic agent in cancer research. It has been shown to inhibit the activity of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, which is involved in the development of leukemia and other types of cancer. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Eigenschaften
CAS-Nummer |
15863-65-7 |
|---|---|
Produktname |
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Molekularformel |
C13H16NO4PS2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-9(2)18-19(20,17-3)21-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
IGLNHDRBNYJMAY-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



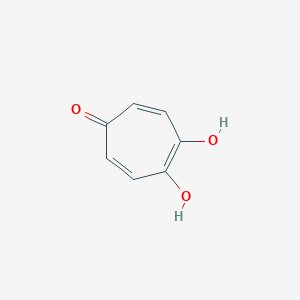
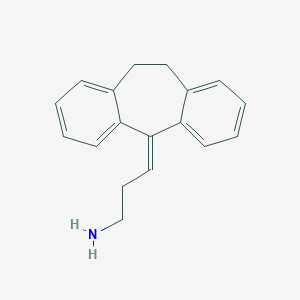

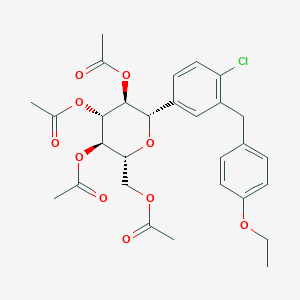
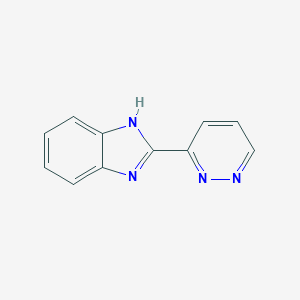
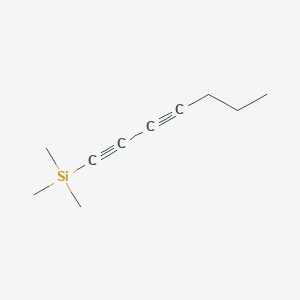
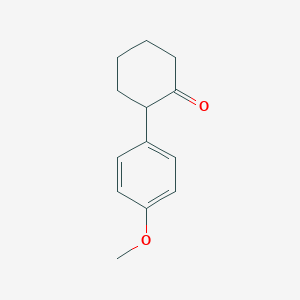
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
